1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide
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Overview
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide is a complex organic compound with a unique structure that combines elements of pyridazine, benzothiazine, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine and benzothiazine structures, followed by the introduction of the dimethylamino propyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-methyl-, 5,5-dioxide
- 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-ethyl-, 5,5-dioxide
Uniqueness
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(3-(dimethylamino)propyl)-, 5,5-dioxide is unique due to the presence of the dimethylamino propyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
126598-42-3 |
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Molecular Formula |
C15H18N4O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C15H18N4O3S/c1-18(2)8-5-9-19-15(20)14-13(10-16-19)23(21,22)12-7-4-3-6-11(12)17-14/h3-4,6-7,10,17H,5,8-9H2,1-2H3 |
InChI Key |
XJZWTKQAXXGUCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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